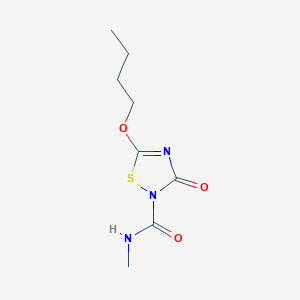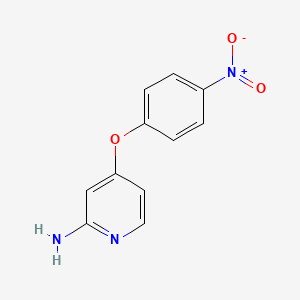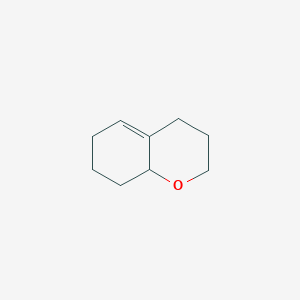
2-(2-methylpropyl)-2-trimethylsilyloxyoct-3-ynenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methylpropyl)-2-trimethylsilyloxyoct-3-ynenitrile is an organic compound characterized by the presence of a cyano group, a methyl group, a trimethylsilyloxy group, and a decyne backbone
准备方法
The synthesis of 2-(2-methylpropyl)-2-trimethylsilyloxyoct-3-ynenitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Decyne Backbone: The decyne backbone can be synthesized through a series of coupling reactions, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the decyne backbone is replaced by a cyano group using reagents like sodium cyanide or potassium cyanide.
Addition of the Trimethylsilyloxy Group: The trimethylsilyloxy group can be added through a silylation reaction, where a hydroxyl group on the decyne backbone is converted to a trimethylsilyloxy group using reagents like trimethylsilyl chloride in the presence of a base such as triethylamine.
化学反应分析
2-(2-methylpropyl)-2-trimethylsilyloxyoct-3-ynenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The cyano group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols, forming corresponding substituted products.
Hydrolysis: The trimethylsilyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl group.
科学研究应用
2-(2-methylpropyl)-2-trimethylsilyloxyoct-3-ynenitrile has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(2-methylpropyl)-2-trimethylsilyloxyoct-3-ynenitrile involves its interaction with molecular targets through various pathways. The cyano group can participate in nucleophilic addition reactions, while the trimethylsilyloxy group can undergo hydrolysis to release a hydroxyl group, which can further react with other molecules. The decyne backbone provides a rigid structure that can influence the compound’s reactivity and interactions with other molecules.
相似化合物的比较
2-(2-methylpropyl)-2-trimethylsilyloxyoct-3-ynenitrile can be compared with similar compounds such as:
4-Cyano-2-methyl-5-decyne: Lacks the trimethylsilyloxy group, resulting in different reactivity and applications.
2-Methyl-4-trimethylsilyloxy-5-decyne:
4-Cyano-5-decyne: Lacks both the methyl and trimethylsilyloxy groups, leading to distinct properties and applications.
The uniqueness of this compound lies in its combination of functional groups, which imparts specific reactivity and versatility in various chemical and industrial processes.
属性
分子式 |
C15H27NOSi |
|---|---|
分子量 |
265.47 g/mol |
IUPAC 名称 |
2-(2-methylpropyl)-2-trimethylsilyloxyoct-3-ynenitrile |
InChI |
InChI=1S/C15H27NOSi/c1-7-8-9-10-11-15(13-16,12-14(2)3)17-18(4,5)6/h14H,7-9,12H2,1-6H3 |
InChI 键 |
VCQSDYSEIKZYOE-UHFFFAOYSA-N |
规范 SMILES |
CCCCC#CC(CC(C)C)(C#N)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-Chloro-2-(2,4-dichlorophenyl)ethyl]-1H-1,2,4-triazole](/img/structure/B8612737.png)


![N-Benzyl-6-[(but-3-yn-1-yl)oxy]hexan-1-amine](/img/structure/B8612760.png)





![3,7-dichlorobenzo[e][1,2,4]triazine](/img/structure/B8612817.png)

![4-[(7-Phenylheptyl)amino]benzoic acid](/img/structure/B8612836.png)


